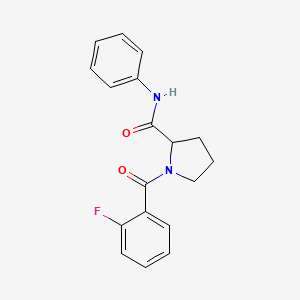

1-(2-fluorobenzoyl)-N-phenylprolinamide

Beschreibung

1-(2-Fluorobenzoyl)-N-phenylprolinamide is a synthetic organic compound featuring a prolinamide backbone substituted with a 2-fluorobenzoyl group at the pyrrolidine nitrogen and an N-phenyl moiety.

Eigenschaften

IUPAC Name |

1-(2-fluorobenzoyl)-N-phenylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2/c19-15-10-5-4-9-14(15)18(23)21-12-6-11-16(21)17(22)20-13-7-2-1-3-8-13/h1-5,7-10,16H,6,11-12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVNNQGVHXVXSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Piperidine-Based Analogs

- N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide (C₂₂H₂₇FN₂O) Structure: Replaces the prolinamide’s pyrrolidine ring with a piperidine ring and introduces a phenylethyl substituent. Molecular Weight: 354.47 g/mol . Key Differences: The piperidine ring (6-membered) may confer greater conformational flexibility compared to the 5-membered pyrrolidine in prolinamide.

1-(2-Fluorobenzoyl)-N-[2-(Propan-2-yl)phenyl]piperidine-4-carboxamide (C₂₂H₂₅FN₂O₂)

- Structure : Features a piperidine-4-carboxamide core with a 2-fluorobenzoyl group and an isopropylphenyl substituent.

- Molecular Weight : 376.45 g/mol .

- Key Differences : The carboxamide group at position 4 of piperidine introduces additional hydrogen-bonding capacity, which may influence target binding affinity compared to the prolinamide’s secondary amide.

Pyrrolidine and Diazepane Derivatives

- 1-(2-Fluorobenzoyl)pyrrolidin-3-amine Hydrochloride (C₁₁H₁₄ClFN₂O) Structure: Retains the pyrrolidine ring but replaces the N-phenylprolinamide group with a primary amine at position 3. Molecular Weight: 244.7 g/mol . The amine group may enhance solubility in aqueous environments.

1-(2-Fluorobenzoyl)-1,4-Diazepane (C₁₂H₁₅FN₂O)

- Structure : Substitutes pyrrolidine with a 7-membered diazepane ring containing two nitrogen atoms.

- Molecular Weight : 222.26 g/mol .

- Key Differences : The larger ring size and additional nitrogen could modulate pharmacokinetic properties, such as metabolic stability or interaction with metal ions in enzymes.

Thiosemicarbazide and Propanamide Analogs

1-(2-Fluorobenzoyl)-3-Thiosemicarbazide (18C)

- 2-[(3-Fluorophenyl)amino]-N-Phenylpropanamide (C₁₅H₁₅FN₂O) Structure: Lacks the proline ring but retains the fluorophenyl and phenylpropanamide motifs. Molecular Weight: 258.29 g/mol . Key Differences: The linear propanamide chain and 3-fluorophenylamino group may reduce conformational rigidity, impacting target specificity.

Comparative Data Table

Structural and Functional Insights

- Fluorine Substitution: The 2-fluorobenzoyl group in all compounds enhances electron-withdrawing effects and metabolic stability compared to non-fluorinated analogs. It may also influence binding via halogen bonding .

- Ring Size and Flexibility: Pyrrolidine (5-membered) vs. piperidine (6-membered) vs. diazepane (7-membered) rings alter conformational dynamics.

- Amide vs. Thiosemicarbazide : The thiosemicarbazide group in 18C introduces sulfur, enabling metal coordination, whereas amide groups prioritize hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.